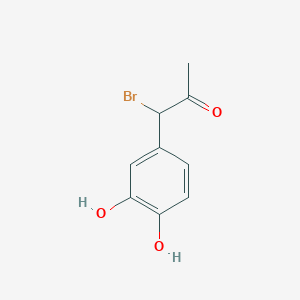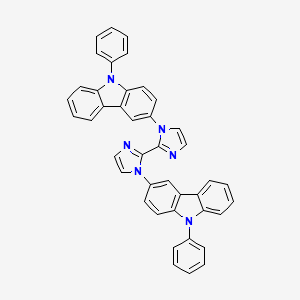
1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a biimidazole core flanked by two phenyl-carbazole moieties, making it a versatile molecule in various fields such as organic electronics, photonics, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, a reaction involving 4-(9-phenyl-9H-carbazol-3-yl)aniline and 4-iodobiphenyl in the presence of tris-(dibenzylideneacetone)dipalladium, tri-tert-butyl phosphine, and sodium t-butanolate in toluene under an inert atmosphere can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound with a carbazole core, used in similar applications.
9-(3-Bromophenyl)-9H-carbazole: Known for its use as a fluorescent dye and in organic synthesis.
Uniqueness
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole stands out due to its biimidazole core, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Fórmula molecular |
C42H28N6 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
9-phenyl-3-[2-[1-(9-phenylcarbazol-3-yl)imidazol-2-yl]imidazol-1-yl]carbazole |
InChI |
InChI=1S/C42H28N6/c1-3-11-29(12-4-1)47-37-17-9-7-15-33(37)35-27-31(19-21-39(35)47)45-25-23-43-41(45)42-44-24-26-46(42)32-20-22-40-36(28-32)34-16-8-10-18-38(34)48(40)30-13-5-2-6-14-30/h1-28H |
Clave InChI |
QALSNBXOUKITSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C=CN=C4C5=NC=CN5C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


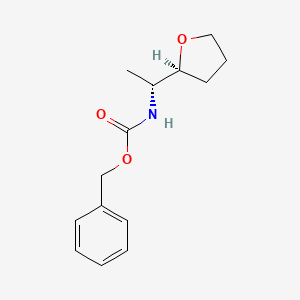

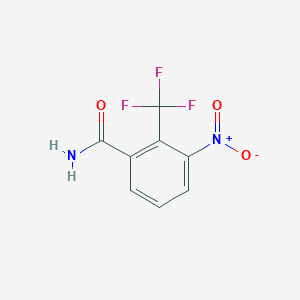

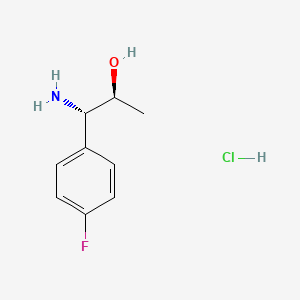

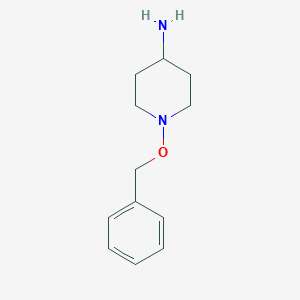
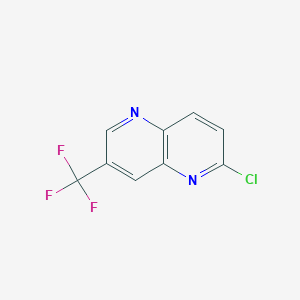

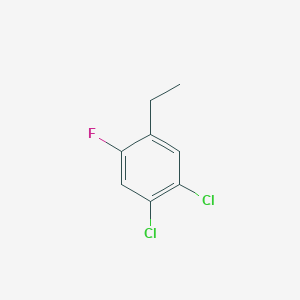
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
